2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride
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Overview
Description
2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride is a synthetic organic compound featuring a four-membered azetidine ring, a fluorine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable halogenating agent to form the azetidine ring.
Introduction of the Fluoro Group: The fluorine atom is introduced via nucleophilic substitution reactions. For instance, a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can be used to replace a leaving group with a fluorine atom.
Formation of the Carboxylic Acid Group: The carboxylic acid group is typically introduced through hydrolysis of an ester precursor or direct carboxylation reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the azetidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group or the azetidine ring. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites. Reagents such as sodium azide or thiols can be used for these transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The azetidine ring is known to impart biological activity, and the presence of the fluorine atom can enhance the compound’s stability and bioavailability.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing azetidine rings have shown promise in the treatment of various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, used in the synthesis of peptides and other bioactive molecules.
2-Fluoroacetic acid: A simpler fluorinated carboxylic acid, used as a precursor in organic synthesis.
3-Azetidinone: A related compound with a ketone group, used in the synthesis of various pharmaceuticals.
Uniqueness
2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride is unique due to the combination of the azetidine ring and the fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2408959-37-3 |
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Molecular Formula |
C5H7ClFNO2 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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